molecular formula C15H25N3O2 B2678573 2-methyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)propanamide CAS No. 1281188-29-1

2-methyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)propanamide

Cat. No.: B2678573
CAS No.: 1281188-29-1
M. Wt: 279.384
InChI Key: AQSWKPDMNXKAOM-UHFFFAOYSA-N
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Description

2-methyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)propanamide is a complex organic compound with a unique structure that includes a piperidine ring, a propynyl group, and a formamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)propanamide can be achieved through a multi-step process. One common method involves the N-alkylation of piperidine with propargyl bromide in the presence of a base such as sodium hydroxide. This reaction is typically carried out in a solvent like toluene under phase-transfer catalysis conditions . The resulting intermediate is then reacted with 2-methylpropanoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free synthesis methods are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The formamido group can be reduced to an amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions include carbonyl compounds from oxidation, amines from reduction, and various substituted piperidine derivatives from substitution reactions .

Scientific Research Applications

2-methyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)propanamide involves its interaction with specific molecular targets. The propynyl group can participate in oxidative formylation reactions, generating reactive oxygen species that can modulate cellular pathways. The piperidine ring can interact with neurotransmitter receptors, potentially affecting neuronal signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(prop-2-yn-1-yl)acrylamide
  • Benzyl(methyl)(prop-2-yn-1-yl)amine
  • Prop-2-yn-1-yl glycinate

Uniqueness

2-methyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)propanamide is unique due to its combination of a piperidine ring and a propynyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[2-(2-methylpropanoylamino)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2/c1-4-9-18-10-5-13(6-11-18)15(20)17-8-7-16-14(19)12(2)3/h1,12-13H,5-11H2,2-3H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSWKPDMNXKAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCNC(=O)C1CCN(CC1)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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